3-Chloro-1-cyclopropyl-pyrazole
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Overview
Description
3-Chloro-1-cyclopropyl-pyrazole is a heterocyclic compound with the molecular formula C6H7ClN2. It features a pyrazole ring substituted with a chlorine atom at the third position and a cyclopropyl group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-cyclopropyl-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with 3-chloropropionyl chloride, followed by cyclization to form the pyrazole ring. The reaction conditions often involve the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-cyclopropyl-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-1-cyclopropyl-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: It is used in the development of pesticides and herbicides due to its biological activity.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3-Chloro-1-cyclopropyl-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-methyl-pyrazole
- 3-Chloro-1-phenyl-pyrazole
- 3-Chloro-1-ethyl-pyrazole
Uniqueness
3-Chloro-1-cyclopropyl-pyrazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of novel compounds with enhanced biological activity and stability compared to other similar pyrazole derivatives .
Properties
IUPAC Name |
3-chloro-1-cyclopropylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDKWYBYDYGOEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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